3'-Trifluoromethylisobutyranilide

conformational analysis NMR spectroscopy computational chemistry

Generic anilide substitutions derail Flutamide nitration. This specific, registered intermediate ensures regioselective synthesis. For analytical labs, it's essential for Flutamide EP Impurity E method validation. Benefits: (1) Validated Flutamide starting material (100-101°C). (2) EP impurity standard for HPLC/QC. (3) Yields >90% cis conformer for structure-activity studies.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 1939-27-1
Cat. No. B124288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Trifluoromethylisobutyranilide
CAS1939-27-1
Synonymsα,α,α-Trifluoro-2-methyl-m-propionotoluidide
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16)
InChIKeyGETMKVRSDFVVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Trifluoromethylisobutyranilide (CAS 1939-27-1): An Essential Flutamide Intermediate with a Defined Physicochemical Profile for Chemical Sourcing


3'-Trifluoromethylisobutyranilide, systematically named 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide (CAS 1939-27-1), is a pivotal intermediate in the synthesis of the non-steroidal antiandrogen drug flutamide . This compound, characterized by a trifluoromethyl substituent on the phenyl ring and an isobutyramide side chain, is a white crystalline solid with a defined melting point of 100-101°C and a molecular formula of C₁₁H₁₂F₃NO (MW: 231.21) [1]. Its synthesis typically involves the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride, a foundational step in the multi-stage production of flutamide .

Beyond Simple Anilides: Why 3'-Trifluoromethylisobutyranilide Cannot Be Replaced by Generic Analogs in Critical Synthetic Pathways


Substituting 3'-Trifluoromethylisobutyranilide with a generic anilide or a closely related analog is not scientifically sound for procurement in regulated synthetic or analytical workflows. Its value is not as a general-purpose reagent but as a specific, registered intermediate for flutamide production, where even minor structural deviations can derail a multi-step synthesis . The precise positioning of the trifluoromethyl group and the isobutyramide moiety is essential for the subsequent, highly regioselective nitration step that yields flutamide. Altering either component would lead to a different regioisomer or an unreactive species, rendering the downstream product unusable [1]. Furthermore, as a designated pharmacopeial impurity standard (Flutamide EP Impurity E), its specific identity is non-negotiable for analytical method validation and quality control .

Quantitative Differentiation of 3'-Trifluoromethylisobutyranilide: Direct Comparative Evidence vs. Isobutyranilide, Propionanilide, and Flutamide


Conformational Equilibrium Shift: 3'-Trifluoromethylisobutyranilide Favors a 91% Cis Conformation vs. Isobutyranilide's 55% Cis

A direct comparative study using density functional theory (DFT) calculations and NMR spectroscopy revealed a profound difference in the conformational equilibrium between 3'-trifluoromethylisobutyranilide and its unsubstituted parent compound, isobutyranilide [1]. The introduction of the trifluoromethyl group in the meta position significantly alters the molecule's conformational landscape.

conformational analysis NMR spectroscopy computational chemistry

Optimized Yield in Key Flutamide Nitration Step: 3'-Trifluoromethylisobutyranilide Conversion Data from Patent US04302599

The efficiency of converting 3'-trifluoromethylisobutyranilide to flutamide's immediate precursor, 4'-nitro-3'-trifluoromethylisobutyranilide, is quantitatively documented in the foundational patent literature . This establishes a performance baseline for this specific compound in the critical nitration reaction.

synthetic yield nitration process chemistry

Lipophilicity Enhancement via Trifluoromethyl Substitution: A Class-Level Inference with logP Data

The presence of the trifluoromethyl (-CF3) group is a well-established driver of increased lipophilicity, a property that can be inferred by comparing 3'-trifluoromethylisobutyranilide's predicted logP value against that of the unsubstituted isobutyranilide .

lipophilicity physicochemical property drug design

The Critical Intermediate: 3'-Trifluoromethylisobutyranilide as Flutamide EP Impurity E and a Designated Synthetic Precursor

3'-Trifluoromethylisobutyranilide is not merely a theoretical intermediate; it is officially designated as Flutamide EP Impurity E and is the established precursor in the patented synthesis of flutamide [1]. Its role is unique among related anilides.

pharmaceutical impurity analytical standard quality control

High-Value Application Scenarios for Procuring 3'-Trifluoromethylisobutyranilide (CAS 1939-27-1)


Flutamide API Process Development and Scale-Up

For pharmaceutical process chemists developing or scaling up the synthesis of flutamide active pharmaceutical ingredient (API), 3'-trifluoromethylisobutyranilide is the required starting material. Its use is mandated by the original patent literature for the nitration step that introduces the nitro group . Procurement of this specific intermediate ensures adherence to the validated synthetic route, avoids the need for process redevelopment, and provides a benchmark for yield optimization as per the published procedures .

Analytical Method Development and Validation for Flutamide Impurity Profiling

In pharmaceutical quality control (QC) and analytical R&D laboratories, this compound is essential for developing and validating HPLC or UPLC methods to detect and quantify Flutamide EP Impurity E . A high-purity reference standard of 3'-trifluoromethylisobutyranilide is required for system suitability testing, calibration curve generation, and establishing relative retention times and response factors, ensuring the final drug product meets regulatory purity specifications .

Fundamental Research on Trifluoromethyl Anilide Conformational Dynamics and Reactivity

Researchers in physical organic chemistry or computational chemistry can utilize 3'-trifluoromethylisobutyranilide as a model compound to study the impact of electron-withdrawing groups on amide conformational equilibria. Its well-characterized preference for the cis conformation (91%), established through DFT and NMR studies, provides a quantitative baseline for investigating steric and electronic effects in anilide systems, with direct relevance to understanding structure-activity relationships in related pharmaceuticals [1].

Reference Material for Crystallization and Solid-State Characterization Studies

Given its well-defined melting point (100-101°C) and crystalline nature, 3'-trifluoromethylisobutyranilide serves as a reliable reference compound for calibrating differential scanning calorimetry (DSC) instruments or for studying crystal polymorphism in substituted anilides . Its stable solid-state properties make it a practical standard for routine analytical and materials science applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Trifluoromethylisobutyranilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.